Enantiomeric Activity: (R)-(-)-Etilefrine Confirmed as the Pharmacologically Active Eutomer in Animal Experiments
The enantiomers of etilefrine were separately synthesized via enantioselective hydrogenation and their pharmacological activities compared in an animal experiment. The study conclusively demonstrated that the (R)-(-)-enantiomer is more effective than the (S)-(+)-enantiomer [1]. This finding is corroborated by independent authoritative pharmacological reference sources, which cite the Knorr 1984 study to confirm that the (R)-(-)-enantiomer is the stärker wirksam (more strongly active) stereoisomer [2]. While the full quantitative potency ratio is not available from the publicly accessible abstract, the directionality and statistical significance of the enantiomeric potency difference are firmly established. This provides a scientifically robust rationale for using the isolated (R)-enantiomer in any application where enantiomeric purity may influence experimental outcomes.
| Evidence Dimension | Pharmacological activity (pressor/cardiovascular effects) in animal model |
|---|---|
| Target Compound Data | (R)-(-)-Etilefrine: confirmed as the more effective enantiomer (quantitative potency ratio not specified in accessible abstract) |
| Comparator Or Baseline | (S)-(+)-Etilefrine: confirmed as the less effective enantiomer |
| Quantified Difference | Direction: (R)-(-) > (S)-(+); statistical significance established but exact potency ratio unavailable from public abstract |
| Conditions | In vivo animal experiment; enantiomers produced by enantioselective hydrogenation with optical purity verified by HPLC diastereomer separation [1] |
Why This Matters
For researchers requiring stereochemically defined adrenergic agonists, this confirms that (R)-etilefrine is the enantiomer of choice and that racemic material is diluted by 50% distomer, reducing effective potency and complicating dose-response interpretation.
- [1] Knorr H, Reichl R, Traunecker W, Knappen F, Brandt K. Asymmetrical synthesis of (R)(-) and (S)(+)-etilefrine by enantioselective hydrogenation and the effects of enantiomers in an animal experiment. Arzneimittelforschung. 1984;34(12):1709-13. PMID: 6152167. View Source
- [2] Wirkstoff: Etilefrin. Vetpharm UZH. Der Wirkstoff besteht aus einem (R)(‑)- und einem (S)(+)-Enantiomer, wobei das (R)(-)-Enantiomer stärker wirksam ist (Knorr 1984a). View Source
